4-Amino-2,6-difluorobenzenesulfonamide
Description
4-Amino-2,6-difluorobenzenesulfonamide is a fluorinated aromatic sulfonamide derivative characterized by a benzene ring substituted with two fluorine atoms at the 2- and 6-positions, an amino group (-NH₂) at the 4-position, and a sulfonamide (-SO₂NH₂) functional group. Sulfonamides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities, acidity, and bioactivity .
Properties
Molecular Formula |
C6H6F2N2O2S |
|---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
4-amino-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C6H6F2N2O2S/c7-4-1-3(9)2-5(8)6(4)13(10,11)12/h1-2H,9H2,(H2,10,11,12) |
InChI Key |
PIHOWGWNWYYKRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)N)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,6-difluorobenzenesulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with ammonia or ammonium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of 4-Amino-2,6-difluorobenzenesulfonamide can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure consistent product quality and yield. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Amino-2,6-difluorobenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting carbonic anhydrase enzymes.
Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-difluorobenzenesulfonamide primarily involves its interaction with carbonic anhydrase enzymes. The sulfonamide group binds to the active site of the enzyme, inhibiting its activity. This inhibition can affect various physiological processes, such as pH regulation and ion transport .
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural motifs with 4-Amino-2,6-difluorobenzenesulfonamide:
Functional Group Impact
- Sulfonamide vs. Hydrogen Bonding: Both groups participate in hydrogen bonding, but sulfonamides form stronger and more directional interactions, influencing crystal packing and solubility .
Physical Properties (Inferred)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
